5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate is a compound that features a pyrrolidine ring and a carbamate group attached to a 3,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbamate or pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Carbamate compounds: Molecules with carbamate groups attached to various aromatic or aliphatic moieties.
Uniqueness
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate is unique due to the combination of its pyrrolidine ring and the 3,4-dimethoxyphenyl carbamate group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88015-97-8 |
---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(3,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-18-10-4-3-8(5-11(10)19-2)15-13(17)20-9-6-12(16)14-7-9/h3-5,9H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
BTBDCPMUFRKFFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2CC(=O)NC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.